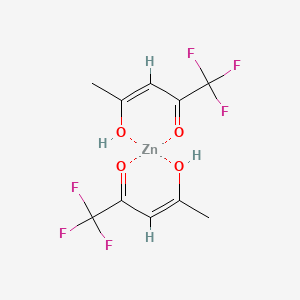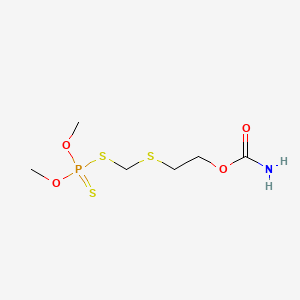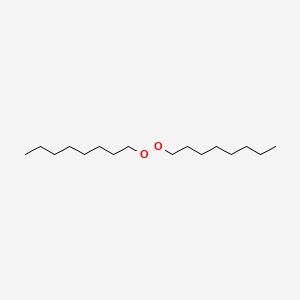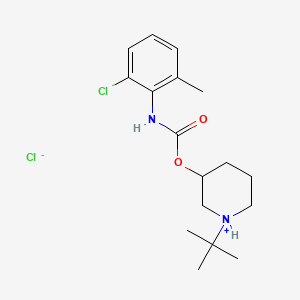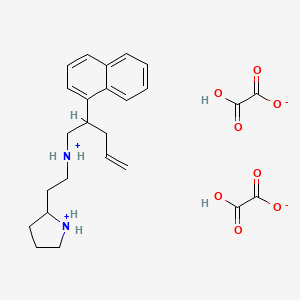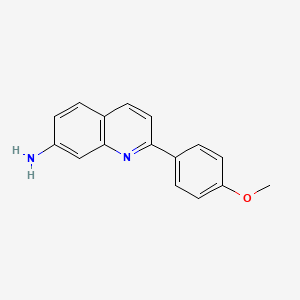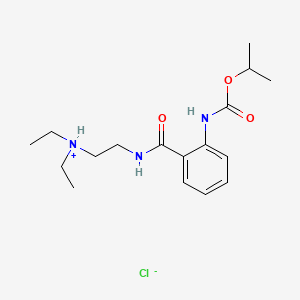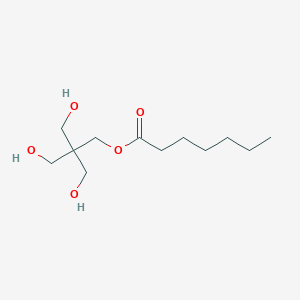
N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide: is a chemical compound with the molecular formula C24H22N4O2P2 . It is known for its unique structure, which includes two phosphorus atoms and a diazadiphosphetidine ring.
Méthodes De Préparation
The synthesis of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of tetraphenylphosphonium salts with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Analyse Des Réactions Chimiques
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-nitrogen compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound’s phosphorus-nitrogen framework allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The specific pathways involved depend on the context of its application, whether in catalysis, material science, or biological systems .
Comparaison Avec Des Composés Similaires
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide can be compared with other similar compounds, such as:
Tetraphenylphosphonium salts: These compounds share the tetraphenylphosphonium moiety but lack the diazadiphosphetidine ring, making them less structurally complex.
Diazadiphosphetidine derivatives: Compounds with similar diazadiphosphetidine rings but different substituents can be compared to highlight the unique properties conferred by the tetraphenyl groups.
Phosphorus-nitrogen compounds: Other phosphorus-nitrogen compounds, such as phosphazenes, can be compared to emphasize the distinct reactivity and applications of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide.
Propriétés
Numéro CAS |
13824-04-9 |
|---|---|
Formule moléculaire |
C24H22N4O2P2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
2,4-dioxo-2-N,4-N,1,3-tetraphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C24H22N4O2P2/c29-31(25-21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)32(30,26-22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H,(H,25,29)(H,26,30) |
Clé InChI |
OKYVWDASQAVFMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP2(=O)N(P(=O)(N2C3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


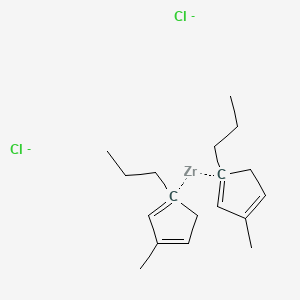
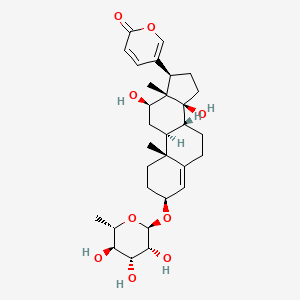
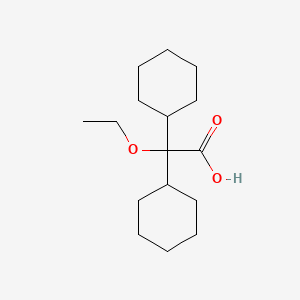
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
